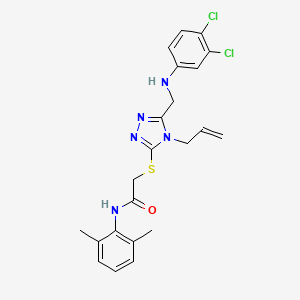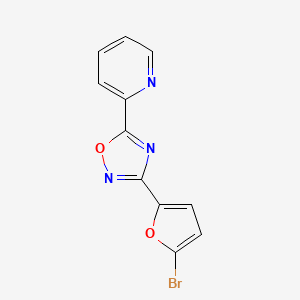![molecular formula C19H18N4O3S B11079622 N-(4-acetylphenyl)-2-[(3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B11079622.png)
N-(4-acetylphenyl)-2-[(3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , belongs to the class of heterocyclic compounds. Its structure features an acetylphenyl group linked to a tetrahydropyridine ring via a sulfur atom. The compound’s synthesis and applications have attracted scientific interest due to its unique properties.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production involves optimizing the synthetic route for efficiency, yield, and purity.
- Continuous flow processes or batch reactions are commonly employed.
- Quality control ensures consistent product quality.
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group or the cyano groups is possible.
Substitution: The acetylphenyl group may undergo nucleophilic substitution reactions.
Other Transformations: Ring-opening reactions or cyclizations may occur.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., AlCl₃).
Other Transformations: Acidic or basic conditions, high temperatures, or metal catalysts.
- Oxidation: Formation of sulfoxide or sulfone derivatives.
- Reduction: Reduced forms of the compound.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate due to its unique structure.
Materials Science: Incorporating it into polymers or materials with specific properties.
Biochemistry: Studying its interactions with enzymes or receptors.
Mechanism of Action
- Compound X likely interacts with specific molecular targets, affecting cellular pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison: Compound X stands out due to its tetrahydropyridine-sulfanyl-acetylphenyl combination.
Similar Compounds: Other heterocyclic compounds with acetylphenyl or tetrahydropyridine moieties.
Remember that Compound X’s potential applications extend beyond what we’ve covered here, and ongoing research may reveal additional uses
: Reference 1 description. : Reference 2 description. : Reference 3 description.
Properties
Molecular Formula |
C19H18N4O3S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[(3,5-dicyano-4,4-dimethyl-2-oxo-1,3-dihydropyridin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18N4O3S/c1-11(24)12-4-6-13(7-5-12)22-16(25)10-27-18-15(9-21)19(2,3)14(8-20)17(26)23-18/h4-7,14H,10H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
LYDRIJSGZPKEPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C#N)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B11079543.png)

![2-(2-chlorophenyl)-7-cyclohexyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11079549.png)
![4-acetyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11079557.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B11079561.png)
![4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11079563.png)
![2-(2-Hydroxyethyl)-12-isopropyl-6,9A-dimethyl-1,3-dioxohexadecahydro-3B,11-ethenonaphtho[2,1-E]isoindole-6-carboxylic acid](/img/structure/B11079575.png)
![10-butyl-1-(2-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11079578.png)

![N-(4-methoxyphenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11079597.png)
![3-[(2,6-Difluorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11079605.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(quinolin-8-ylsulfanyl)acetamide](/img/structure/B11079611.png)
![4-(2,6-Dimethylmorpholin-4-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11079624.png)
![1,1'''-bis[(4-benzylpiperidin-1-yl)methyl]trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B11079629.png)
